

Application Note: Quantification of Aniracetam Impurity A using a Stability-Indicating HPLC Method

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Compound of Interest

Compound Name: 2,4-DIMETHOXY-N-1-((3-PYRIDYL)BENZAMIDE

Cat. No.: B270741

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AN-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Aniracetam Impurity A (4-(4-Methoxybenzamido)butanoic acid) in the presence of the active pharmaceutical ingredient (API), Aniracetam. The method is suitable for routine quality control, stability studies, and impurity profiling of Aniracetam bulk drug and its formulations.

Introduction

Aniracetam, N-anisoyl-2-pyrrolidinone, is a nootropic agent of the racetam class known for its cognitive-enhancing effects. During its synthesis and storage, process-related impurities and degradation products can arise. One critical impurity is 4-(4-Methoxybenzamido)butanoic acid, designated as Aniracetam Impurity A. Rigorous quantification of this impurity is essential to ensure the safety, efficacy, and quality of the final drug product, in compliance with regulatory guidelines such as those from the International Council for Harmonisation (ICH). This document provides a validated HPLC method for the separation and quantification of Aniracetam Impurity A from Aniracetam.

Experimental

Instrumentation and Consumables

- HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).
- Chromatography Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
- Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).
- Reagents:
 - Acetonitrile (HPLC Grade)
 - Methanol (HPLC Grade)
 - Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
 - Orthophosphoric Acid (Analytical Grade)
 - Water (HPLC Grade or Milli-Q)
- Reference Standards:
 - Aniracetam (USP/EP grade)
 - Aniracetam Impurity A (4-(4-Methoxybenzamido)butanoic acid)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

Parameter	Condition
Column	C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile and 25 mM Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with Orthophosphoric Acid) in a 40:60 (v/v) ratio.
Flow Rate	1.0 mL/min
Detection Wavelength	280 nm
Column Temperature	30 °C
Injection Volume	20 µL
Run Time	15 minutes

Preparation of Solutions

- Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH_2PO_4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid.
- Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 40:60 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas prior to use.
- Diluent: Mobile phase is used as the diluent.
- Aniracetam Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of Aniracetam reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Impurity A Standard Stock Solution (100 µg/mL): Accurately weigh 5 mg of Aniracetam Impurity A reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- System Suitability Solution: Prepare a solution containing 100 µg/mL of Aniracetam and 1.0 µg/mL of Impurity A in the diluent.

- **Test Solution (Sample Preparation):** Accurately weigh a quantity of the Aniracetam drug substance equivalent to 50 mg and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of approximately 1000 µg/mL.

Method Validation Summary

The method was validated according to ICH guidelines for system suitability, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

System Suitability

System suitability was established by injecting the System Suitability Solution five times. The results must conform to the limits specified in the table below.

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (Aniracetam)	≤ 2.0	1.2
Theoretical Plates (Aniracetam)	≥ 2000	7500
Resolution (Aniracetam & Impurity A)	≥ 2.0	4.5
% RSD for Peak Areas (n=5)	$\leq 2.0\%$	0.8%

Linearity

The linearity of the method was evaluated for Impurity A over a concentration range of 0.25 µg/mL to 2.5 µg/mL (corresponding to 0.025% to 0.25% of the nominal test concentration).

Parameter	Result (Impurity A)
Concentration Range	0.25 - 2.5 µg/mL
Correlation Coefficient (r^2)	≥ 0.999
Y-intercept	Close to zero

LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio.

Parameter	Result (Impurity A)
LOD (S/N \approx 3)	0.08 μ g/mL
LOQ (S/N \approx 10)	0.25 μ g/mL

Experimental Workflow & Protocols

The overall workflow for the quantification of Aniracetam Impurity A is depicted below.

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